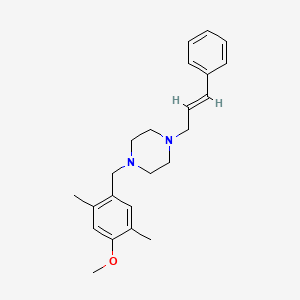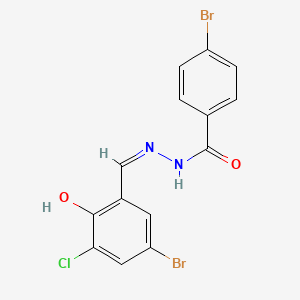
1-(4-methoxy-2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MDBP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MDBP is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The exact mechanism of action of 1-(4-methoxy-2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it has been shown to interact with the serotonin and dopamine systems in the brain. This compound is a potent 5-HT1A receptor agonist and has been shown to increase the release of serotonin in the brain. It has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
1-(4-methoxy-2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been extensively studied and its mechanism of action and effects on the brain are well understood. However, there are also some limitations to its use in lab experiments. This compound is a potent psychoactive compound and must be handled with care. In addition, its effects on the brain are complex and may vary depending on the dose and route of administration.
Future Directions
There are several future directions for research on 1-(4-methoxy-2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of research is the development of new synthetic methods for this compound that are more efficient and less expensive. Another area of research is the investigation of the potential therapeutic applications of this compound, particularly as a treatment for neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain.
Synthesis Methods
1-(4-methoxy-2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized using various methods. One of the most common methods involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with 3-phenyl-2-propen-1-amine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperazine to yield this compound. Other methods involve the use of different reducing agents or different starting materials.
Scientific Research Applications
1-(4-methoxy-2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. This compound has also been investigated for its potential as a treatment for drug addiction and withdrawal symptoms. In addition, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-19-17-23(26-3)20(2)16-22(19)18-25-14-12-24(13-15-25)11-7-10-21-8-5-4-6-9-21/h4-10,16-17H,11-15,18H2,1-3H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOMBDRMLPCRPX-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B6085663.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6085676.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide](/img/structure/B6085684.png)


![7-(2-fluoro-5-methoxybenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6085708.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6085715.png)
![1-(2-furoyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6085723.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one](/img/structure/B6085729.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]tetrahydro-3-furancarboxamide trifluoroacetate](/img/structure/B6085745.png)
![5-methyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6085760.png)

![7-butyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6085770.png)
